5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound features a pyrrol-2(5H)-one core substituted with a furan-2-yl group at position 5, a hydroxyl group at position 3, a 3-morpholinopropyl chain at position 1, and a thiophene-2-carbonyl moiety at position 2. The morpholinopropyl group enhances solubility due to the polarity of the morpholine ring, while the thiophene and furan heterocycles may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-18(15-5-2-13-28-15)16-17(14-4-1-10-27-14)22(20(25)19(16)24)7-3-6-21-8-11-26-12-9-21/h1-2,4-5,10,13,17,24H,3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQMDDTIXIYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrole ring substituted with various functional groups, including a furan moiety, a morpholinopropyl chain, and a thiophene carbonyl group. The presence of these diverse functional groups suggests potential interactions with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.39 g/mol |
| Key Functional Groups | Furan, Morpholine, Thiophene |
| Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can inhibit cancer cell proliferation. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Case Study : A study demonstrated that a related pyrrole derivative reduced viability in glioblastoma cells by over 50% at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth:
- Mechanism : The presence of the thiophene and furan rings may enhance membrane permeability or interfere with bacterial protein synthesis.
- Case Study : A series of tests on pyrrole derivatives indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production:
- Mechanism : It may inhibit pro-inflammatory mediators such as TNF-alpha and IL-6.
- Research Findings : In vitro studies showed that related compounds significantly reduced the expression of these cytokines in macrophage cell lines treated with lipopolysaccharide (LPS) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Condensation | Room temperature |
| Step 2 | Cyclization | Microwave irradiation |
| Step 3 | Functionalization | Reflux in organic solvent |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key Observations :
- The target compound’s pyrrolone core distinguishes it from pyrazole (7a) or pyrazolopyrimidine (Example 62 ) derivatives, which may influence electronic properties and binding interactions.
Pharmacological and Physicochemical Properties
- Solubility: The morpholinopropyl group in the target compound likely enhances solubility compared to the lipophilic cyclohexyloxy group in or fluorinated aryl groups in .
- Thermal Stability: The target compound’s melting point is unknown, but analogs with rigid cores (e.g., chromen-4-one in ) exhibit higher melting points (227–230°C), suggesting structural rigidity enhances stability.
Research Implications and Limitations
- Structural Insights: The target compound’s hybrid furan-thiophene-pyrrolone architecture offers a novel scaffold for drug discovery, though direct bioactivity data are lacking.
- Synthetic Challenges: Multi-step functionalization of the pyrrolone core (e.g., introducing morpholinopropyl) may require optimization to avoid side reactions.
- Evidence Gaps: None of the provided sources directly analyze the target compound, necessitating further experimental studies to validate its properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
